1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is commonly used as a protective group for amino groups in peptide synthesis . It’s also used for the protection of hydroxy groups . It’s stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group is typically installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Molecular Structure Analysis
The molecular structure of compounds with the Boc group can be complex, as they often involve multiple functional groups. The Boc group itself consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) .
Chemical Reactions Analysis
The Boc group can be removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with the Boc group can vary widely depending on the specific compound. In general, these compounds tend to be stable under basic conditions and resistant to various nucleophiles .
Scientific Research Applications
Tert-butoxycarbonylation Reagent
The use of tert-butoxycarbonyl (Boc) protected compounds, similar to 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid, is widespread in organic chemistry for protecting amines. Saito et al. (2006) describe the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, proceeding chemoselectively under mild conditions with high yield Saito, Ouchi, & Takahata, 2006.
Asymmetric Synthesis
Xue et al. (2002) highlight the asymmetric synthesis of compounds like (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid starting from L-aspartic acid beta-tert-butyl ester, showcasing the utility of tert-butoxycarbonyl protection in the synthesis of stereochemically complex molecules Xue, He, Roderick, Corbett, & Decicco, 2002.
N-tert-Butoxycarbonylation
Heydari et al. (2007) demonstrate the efficiency of N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst, which is notable for its high efficiency and environmental friendliness, highlighting the broad applicability of Boc-protected intermediates in peptide synthesis and pharmaceutical applications Heydari, Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007.
Structural Analysis and DFT Study
Ye et al. (2021) focus on the crystal structure and DFT study of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an intermediate of 1H-indazole derivatives. They validate the structure through X-ray diffraction and DFT calculations, emphasizing the importance of such compounds in developing new materials and pharmaceuticals Ye, Chen, Wu, Chen, Yang, Liao, & Zhou, 2021.
Click Chemistry Application
Petrini and Shaikh (2009) describe the use of N-(tert-butoxycarbonyl)-3-(1-tosyl-3-butynyl)-1H-indole in copper-catalyzed cycloadditions to produce (triazolylethyl)indoles. This method, involving "click" chemistry, underscores the role of Boc-protected intermediates in efficiently synthesizing complex indole derivatives with potential pharmaceutical applications Petrini & Shaikh, 2009.
Safety And Hazards
Future Directions
The use of the Boc group in peptide synthesis and other areas of organic chemistry is well-established, but research continues into developing safer and more efficient methods for installing and removing this group . Additionally, new applications for Boc-protected compounds are continually being explored in various fields of chemistry and biology .
properties
IUPAC Name |
3-iodo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(19)16-9-6-7(11(17)18)4-5-8(9)10(14)15-16/h4-6H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEXIMCBUWVLIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)O)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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